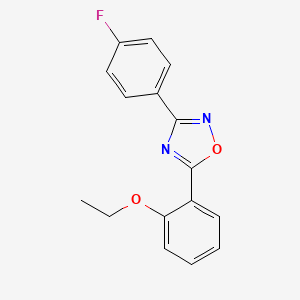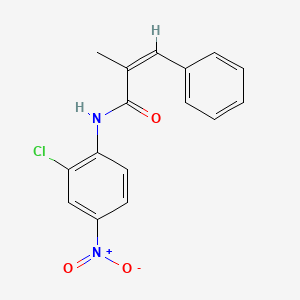![molecular formula C19H16N2O3 B5370277 5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5370277.png)
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol, also known as DMNQ, is a synthetic organic compound that has been widely used in scientific research. It is a redox-active molecule that can act as an electron acceptor and donor, making it a useful tool for studying redox reactions and oxidative stress in various biological systems.
Mécanisme D'action
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol acts as an electron acceptor and donor, undergoing redox reactions with other molecules in biological systems. It can accept electrons from molecules such as NADH and glutathione, and donate electrons to molecules such as oxygen and cytochrome c. This compound can also generate reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide, which can induce oxidative stress in cells and tissues.
Biochemical and Physiological Effects:
This compound-induced oxidative stress can have a variety of biochemical and physiological effects on cells and tissues. It can induce DNA damage, activate signaling pathways such as NF-κB and MAPK, and increase the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound can also affect mitochondrial function and induce apoptosis in cells.
Avantages Et Limitations Des Expériences En Laboratoire
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol has several advantages as a tool for studying oxidative stress and redox reactions in biological systems. It is a stable and easily synthesized molecule that can be used in a variety of experimental settings. This compound can induce oxidative stress in cells and tissues without the need for exogenous oxidants such as hydrogen peroxide or paraquat. However, this compound also has limitations, including its potential toxicity to cells and tissues, and its relatively non-specific effects on redox signaling pathways.
Orientations Futures
There are several future directions for research on 5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol and its applications in scientific research. One direction is to study the effects of this compound on specific redox signaling pathways and to identify potential therapeutic targets for diseases such as cancer and inflammation. Another direction is to develop more specific redox-active molecules that can target specific cellular processes and signaling pathways. Finally, the use of this compound in animal models of disease can help to elucidate the role of oxidative stress and redox signaling in various pathological conditions.
Méthodes De Synthèse
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol can be synthesized by the condensation of 2-nitrobenzaldehyde with 5,7-dimethyl-8-hydroxyquinoline in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as sodium dithionite to yield this compound.
Applications De Recherche Scientifique
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol has been widely used in scientific research as a redox-active molecule to study oxidative stress and redox reactions in various biological systems. It has been used to induce oxidative stress in cells and tissues, and to study the effects of oxidative stress on cellular processes such as apoptosis, DNA damage, and inflammation. This compound has also been used to study the role of redox signaling in various biological processes such as cell proliferation, differentiation, and migration.
Propriétés
IUPAC Name |
5,7-dimethyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-11-13(2)19(22)18-16(12)10-9-15(20-18)8-7-14-5-3-4-6-17(14)21(23)24/h3-11,22H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCCVEYQOHCSLC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC(=N2)C=CC3=CC=CC=C3[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C=CC(=N2)/C=C/C3=CC=CC=C3[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5370194.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5370206.png)

![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5370229.png)
![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5370233.png)
![N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide](/img/structure/B5370239.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[(4,6-dimethylpyridin-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5370246.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5370259.png)
![rel-(3S,4S)-1-[(1-aminocyclobutyl)carbonyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5370278.png)

![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5370305.png)
![4-methyl-2-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-1H-benzimidazole](/img/structure/B5370312.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5370320.png)